![molecular formula C17H28ClNO B1397519 2-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1220016-45-4](/img/structure/B1397519.png)
2-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Aromatase Inhibitors and Mammary Tumor Inhibition
- 2-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride is involved in the synthesis and biological evaluation of aromatase inhibitors. These inhibitors have shown potential in inhibiting estrogen biosynthesis, which is significant in the treatment of hormone-dependent breast cancer. Derivatives of this compound demonstrated stronger inhibition compared to aminoglutethimide, a drug used for breast cancer treatment (Hartmann & Batzl, 1986).
Anti-Acetylcholinesterase Activity
- Piperidine derivatives, including 2-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine, have been synthesized and assessed for anti-acetylcholinesterase (anti-AChE) activity. These compounds are potential candidates in the development of antidementia agents, showing significant inhibition of acetylcholinesterase and enhanced activity with the introduction of bulky moieties (Sugimoto et al., 1990).
Copolymer Synthesis
- This compound is used in the synthesis of novel copolymers. Phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates, including derivatives with sec-butyl groups, have been prepared and copolymerized with styrene. These compounds show potential in material science and polymer chemistry (Kharas et al., 2016).
Synthesis and Structure-Activity Relationships
- Studies on the synthesis and structure-activity relationships of acetylcholinesterase inhibitors include derivatives of 2-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine. These compounds, particularly those with modifications in the amide moieties, exhibit potent anti-AChE activity and are studied for potential therapeutic applications (Sugimoto et al., 1992).
Cytotoxic and Anticancer Agents
- The compound has been involved in the synthesis of novel classes of cytotoxic and anticancer agents. Piperidine derivatives show significant activity against various cancer cell lines, suggesting their potential as therapeutic agents in oncology (Dimmock et al., 1998).
Novel Protecting Groups in Organic Chemistry
- Piperidine derivatives, including 2-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine, are evaluated as novel protecting groups for phenols in organic synthesis. They offer stability to certain conditions and versatility in synthetic applications (Norén, 2021).
Synthesis of Schiff and Mannich Bases
- The compound is used in the synthesis of Schiff and Mannich bases of various derivatives, playing a role in the development of new chemical entities with potential pharmacological applications (Bekircan & Bektaş, 2008).
Hypotensive Activity
- 3-[2-(Phenoxypiperidyl)ethyl]indoles, a series including 2-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine derivatives, have been synthesized and evaluated for their hypotensive activity, particularly in treating hypertension (Helsley et al., 1978).
Molecular and Crystal Structures
- Research includes determining the molecular and crystal structures of piperidine derivatives, providing insights into their conformational flexibility and the role of hydrogen bonds in molecular packing in crystals. Such studies are crucial for understanding the physical and chemical properties of these compounds (Kuleshova & Khrustalev, 2000).
Opiate Activity Probing
- Novel 1'-methylxanthene-9-spiro-4'-piperidines, related to the 2-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine structure, have been prepared to explore opiate analgesics with improved pharmacological properties. Their structure-activity relationship has been a focus in the search for new therapeutic agents (Galt et al., 1989).
Mécanisme D'action
Target of Action
, which are often used in medical and industrial research for their potential therapeutic effects and use in manufacturing processes.
Pharmacokinetics
. These properties are crucial in determining the bioavailability of the compound.
Action Environment
. These factors can significantly impact the effectiveness of the compound.
Propriétés
IUPAC Name |
2-[2-(4-butan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-3-14(2)15-7-9-17(10-8-15)19-13-11-16-6-4-5-12-18-16;/h7-10,14,16,18H,3-6,11-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQJNRCDUHSODU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(4-(4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl)cyclohexyl)acetate](/img/structure/B1397436.png)

![2-methyl-1-[(3S)-3-methylpiperazin-1-yl]propan-1-one](/img/structure/B1397439.png)
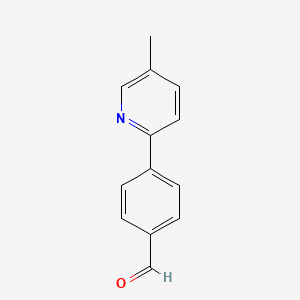
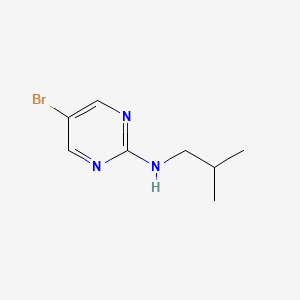
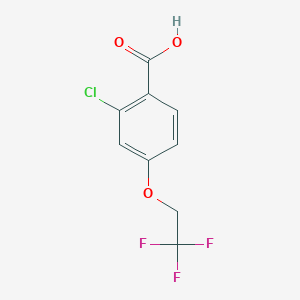
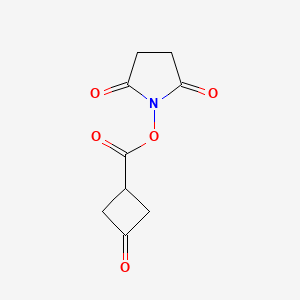



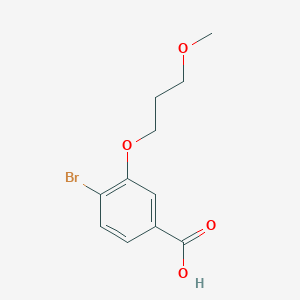

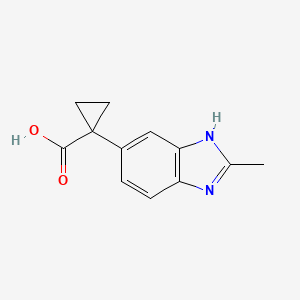
![7-(benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1397459.png)
